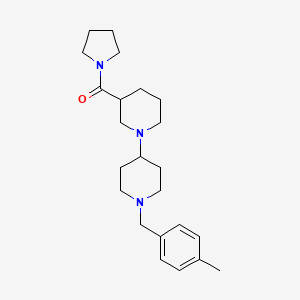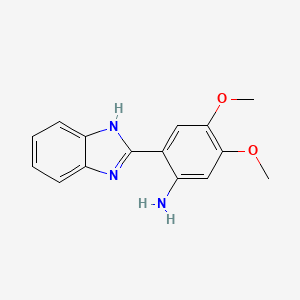
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as DMAPT, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile binds to a specific cysteine residue in IKKβ, leading to its inactivation and subsequent inhibition of NF-κB. This results in the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, lung, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and age-related macular degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its specificity for IKKβ, which reduces the risk of off-target effects. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is also relatively unstable and can undergo degradation in aqueous solutions, which can affect its activity and potency. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be toxic at high concentrations, which can limit its use in vivo.
Orientations Futures
For 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile research include the development of more stable analogs and formulations for in vivo use, as well as the investigation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, the combination of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile with other anti-cancer agents and immunotherapies is an area of active research. Finally, the identification of biomarkers that predict response to 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile treatment could improve patient selection and treatment outcomes.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxy-5-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with malononitrile. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is overexpressed in many cancer cells and is involved in the regulation of cell survival, proliferation, and resistance to chemotherapy. By inhibiting NF-κB activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-16-9-17(26-2)15(22(23)24)8-11(16)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9H,1-2H3,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFSUNULODRQU-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)


![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)